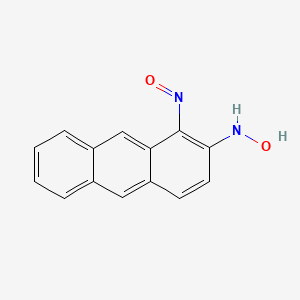

N-Hydroxy-1-nitrosoanthracen-2-amine

Description

N-Hydroxy-1-nitrosoanthracen-2-amine is a nitroso derivative of anthracene, characterized by the presence of a hydroxyl (-OH) and nitroso (-NO) functional group on the anthracene backbone. Nitroso compounds generally form via nitrosation reactions between secondary amines and nitrosating agents (e.g., nitrites) . The anthracene moiety in this compound may influence its stability, solubility, and electronic properties compared to simpler aliphatic nitrosoamines.

Properties

CAS No. |

62164-60-7 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.246 |

IUPAC Name |

N-(1-nitrosoanthracen-2-yl)hydroxylamine |

InChI |

InChI=1S/C14H10N2O2/c17-15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16-18/h1-8,15,17H |

InChI Key |

PEFWFMJEDYZILO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3N=O)NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Functional Groups

- The aromatic benzene ring in this compound may confer different electronic properties compared to the fused aromatic system of anthracene .

- N-Nitrosodimethylamine (NDMA) (CAS 62-75-8): A small aliphatic nitrosoamine without hydroxyl or aromatic groups. NDMA’s simplicity contrasts with the complex aromatic structure of the target compound, likely resulting in differences in metabolic activation and environmental persistence .

- N-Nitroso-N-Ethylbenzyl amine (CAS 20689-96-7): Combines an aromatic benzyl group with an ethyl-nitrosoamine structure. The absence of a hydroxyl group may reduce its reactivity in certain redox environments compared to the target compound .

Table 1: Structural Comparison

| Compound | Molecular Formula | Key Functional Groups | Aromatic System |

|---|---|---|---|

| N-Hydroxy-1-nitrosoanthracen-2-amine | C₁₄H₁₀N₂O₂ | -NO, -OH, anthracene | Fused tricyclic |

| N-Hydroxy-N-nitrosobenzenamine | C₆H₇N₂O₂ | -NO, -OH, benzene | Monocyclic |

| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | -NO, dimethylamine | None |

| N-Nitroso-N-Ethylbenzyl amine | C₉H₁₂N₂O | -NO, benzyl-ethylamine | Monocyclic |

Physicochemical Properties

- Solubility: Anthracene derivatives like anthracene (CAS 120-12-7) are typically hydrophobic due to their fused aromatic rings. The hydroxyl group in the target compound may improve aqueous solubility compared to non-hydroxylated analogs (e.g., n-Nitrosodiphenylamine, CAS 86-30-5) .

- Stability : Nitroso compounds are often light- and heat-sensitive. The anthracene backbone may stabilize the nitroso group through conjugation, whereas aliphatic nitrosoamines like NDMA are more prone to degradation .

Toxicity and Carcinogenicity

- N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA): Classified as Group 2A (probably carcinogenic) and Group 2B (possibly carcinogenic) by IARC, respectively. Their toxicity arises from metabolic activation to alkylating agents .

- N-Nitroso-N-Ethylbenzyl amine: Labeled H351 (suspected of causing cancer), similar to many nitroso compounds.

- The addition of nitroso and hydroxyl groups could introduce new toxicological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.